molecular formula C7H8N4O B178848 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol CAS No. 118503-13-2

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol

Cat. No.: B178848
CAS No.: 118503-13-2
M. Wt: 164.16 g/mol
InChI Key: ZCQSOBGLAWINFB-UHFFFAOYSA-N
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Description

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or aldehydes, followed by cyclization to form the pyrazolo[3,4-b]pyrazine ring . The ethanol group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines
  • 1H-Pyrazolo[3,4-d]pyrimidines
  • 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Uniqueness

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol is unique due to its specific structural features and the presence of the ethanol group, which can influence its solubility and reactivity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule in drug discovery and development .

Properties

IUPAC Name

2-pyrazolo[3,4-b]pyrazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-4-3-11-7-6(5-10-11)8-1-2-9-7/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSOBGLAWINFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363638
Record name 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118503-13-2
Record name 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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